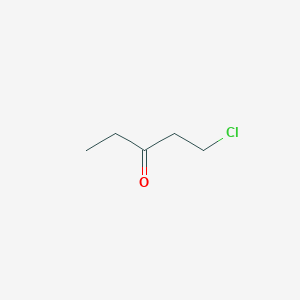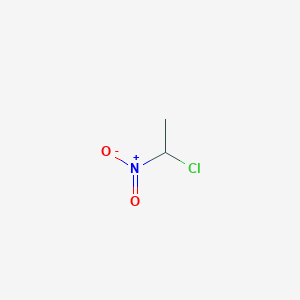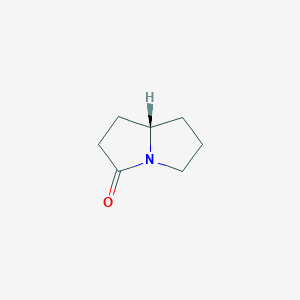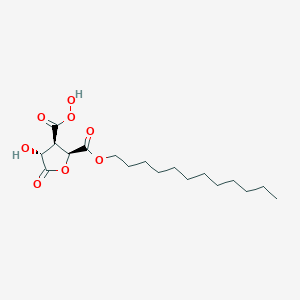
1,4-Cyclohexandiol
Übersicht
Beschreibung
1,4-Cyclohexanediol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups attached to a cyclohexane ring. This compound exists in two isomeric forms: cis and trans. It is a valuable intermediate in organic synthesis and has applications in various fields, including polymer chemistry and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
1,4-Cyclohexanediol has numerous applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polycarbonates, polyethers, and polyesters.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of biologically active molecules.
Medicine: 1,4-Cyclohexanediol derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
Target of Action
1,4-Cyclohexanediol is a chemical compound that primarily targets the skin, specifically the stratum corneum, which is the outermost layer of the skin . It has been found to have a significant effect on the percutaneous absorption and penetration of certain compounds, such as metronidazole .
Mode of Action
The mode of action of 1,4-Cyclohexanediol involves the formation of a complex with other compounds, such as 1,2-hexanediol . This complex formation is believed to be responsible for the observed retardation effect on percutaneous absorption and penetration of metronidazole . The hydroxyl group and the ring structure in 1,4-Cyclohexanediol play a significant role in these retardation effects .
Biochemical Pathways
1,4-Cyclohexanediol is involved in the biochemical pathway of lignin depolymerization, a process that breaks down lignin into monomeric and oligomeric fractions .
Pharmacokinetics
It is known that the compound can be absorbed through the skin
Result of Action
The primary result of the action of 1,4-Cyclohexanediol is the retardation of percutaneous absorption and penetration of certain compounds, such as metronidazole . This can be beneficial in situations where it is desirable to limit the systemic absorption of a topically applied drug, thereby reducing potential side effects .
Action Environment
The action of 1,4-Cyclohexanediol can be influenced by various environmental factors. For instance, the concentration of hydrogen in the liquid phase is considered relevant on the catalyst surface . .
Biochemische Analyse
Biochemical Properties
1,4-Cyclohexanediol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in the metabolism of cyclohexane derivatives. For instance, it is a major urinary metabolite of cyclohexane, cyclohexanone, and cyclohexanol in humans . The hydroxyl groups in 1,4-cyclohexanediol allow it to form hydrogen bonds with various biomolecules, influencing its reactivity and interactions within biological systems.
Cellular Effects
1,4-Cyclohexanediol has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have a retardation effect on the percutaneous absorption and penetration of metronidazole, a commonly used antibiotic . This suggests that 1,4-cyclohexanediol can modulate the permeability of cell membranes and potentially affect the transport of other molecules across the cell membrane.
Molecular Mechanism
The molecular mechanism of 1,4-Cyclohexanediol involves its interactions with biomolecules at the molecular level. It can form hydrogen bonds with proteins and enzymes, influencing their activity. For instance, the hydroxyl groups in 1,4-cyclohexanediol can participate in hydrogen bonding with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition or activation . Additionally, 1,4-cyclohexanediol can affect gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Cyclohexanediol can change over time. Studies have shown that it is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. For example, the concentration of 1,4-cyclohexanediol in urine samples has been used as a biomarker for occupational exposure to cyclohexane, with levels peaking at the end of the exposure period and decreasing over time . This indicates that 1,4-cyclohexanediol is metabolized and excreted over time, with potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 1,4-Cyclohexanediol vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of 1,4-cyclohexanediol can lead to significant changes in cellular metabolism and gene expression . Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biological responses.
Metabolic Pathways
1,4-Cyclohexanediol is involved in several metabolic pathways, including the metabolism of cyclohexane derivatives. It is a major urinary metabolite of cyclohexane, cyclohexanone, and cyclohexanol, indicating its role in the detoxification and excretion of these compounds . The metabolism of 1,4-cyclohexanediol involves its conversion to other metabolites through enzymatic reactions, with the involvement of enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases.
Transport and Distribution
Within cells and tissues, 1,4-Cyclohexanediol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The hydroxyl groups in 1,4-cyclohexanediol allow it to form hydrogen bonds with these transporters and proteins, influencing its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of 1,4-Cyclohexanediol can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the hydroxyl groups in 1,4-cyclohexanediol can participate in interactions with targeting proteins, directing it to specific cellular locations such as the cytoplasm, nucleus, or mitochondria . This localization can influence its interactions with other biomolecules and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexanediol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1,4-benzoquinone. This reaction typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1,4-cyclohexanedione using sodium borohydride (NaBH4) in an alcohol solvent.
Industrial Production Methods: Industrial production of 1,4-cyclohexanediol often involves the catalytic hydrogenation of 1,4-benzoquinone. This process is efficient and yields high purity 1,4-cyclohexanediol. The use of RANEY® nickel as a catalyst has also been reported for the defunctionalization of lignin-derived compounds to produce 1,4-cyclohexanediol .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Cyclohexanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1,4-cyclohexanedione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to cyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1,4-dichlorocyclohexane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products:
Oxidation: 1,4-Cyclohexanedione.
Reduction: Cyclohexanol.
Substitution: 1,4-Dichlorocyclohexane.
Vergleich Mit ähnlichen Verbindungen
1,2-Cyclohexanediol: Another diol with hydroxyl groups on adjacent carbon atoms. It has different reactivity and physical properties compared to 1,4-cyclohexanediol.
Cyclohexanol: A monohydroxy derivative of cyclohexane. It is less versatile in chemical synthesis compared to 1,4-cyclohexanediol.
1,4-Cyclohexanedione: An oxidized form of 1,4-cyclohexanediol.
Uniqueness of 1,4-Cyclohexanediol: 1,4-Cyclohexanediol is unique due to its two hydroxyl groups positioned on opposite sides of the cyclohexane ring, providing distinct chemical reactivity and physical properties. This configuration allows for the formation of strong hydrogen bonds and makes it a valuable intermediate in the synthesis of complex molecules and polymers .
Eigenschaften
IUPAC Name |
cyclohexane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKONPUDBRVKQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871178, DTXSID60878843, DTXSID60883614 | |
| Record name | 1,4-Cyclohexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediol, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediol, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 1,4-Cyclohexanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19271 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
556-48-9, 931-71-5, 6995-79-5 | |
| Record name | 1,4-Cyclohexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanediol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanediol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006995795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,4-Cyclohexanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-CYCLOHEXANEDIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexanediol, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanediol, cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediol, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cyclohexanediol, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-cyclohexane-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Cyclohexanediol, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















